Imidacloprid urea

Beschreibung

Imidacloprid-Harnstoff ist ein Metabolit des weit verbreiteten Insektizids Imidacloprid. Imidacloprid gehört zur Klasse der Neonicotinoide, die für ihre Wirksamkeit bei der Bekämpfung einer Vielzahl von Schädlingen bekannt sind, indem sie deren Nervensystem angreifen . Imidacloprid-Harnstoff behält einige der insektiziden Eigenschaften seiner Ausgangssubstanz bei und wird häufig auf seine Auswirkungen auf die Umwelt und seine Abbauwege untersucht .

Eigenschaften

IUPAC Name |

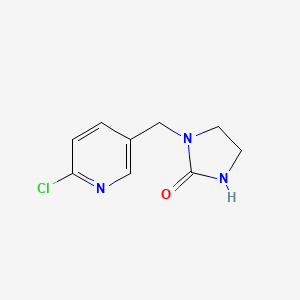

1-[(6-chloropyridin-3-yl)methyl]imidazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN3O/c10-8-2-1-7(5-12-8)6-13-4-3-11-9(13)14/h1-2,5H,3-4,6H2,(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADWTYURAFSWNSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1)CC2=CN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1037563 | |

| Record name | Imidacloprid urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1037563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120868-66-8 | |

| Record name | Imidacloprid-urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120868-66-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imidacloprid urea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120868668 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imidacloprid urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1037563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IMIDACLOPRID UREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/575W874H6J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen

Imidacloprid-Harnstoff kann durch Hydrolyse von Imidacloprid synthetisiert werden. Die Reaktion beinhaltet typischerweise die Verwendung von Wasser oder einer milden Säure unter kontrollierten Temperaturbedingungen . Der Prozess lässt sich wie folgt zusammenfassen:

- Imidacloprid wird in Wasser oder einer milden Säure gelöst.

- Die Lösung wird auf eine bestimmte Temperatur erhitzt, um die Hydrolyse zu ermöglichen.

- Imidacloprid-Harnstoff wird als Ergebnis der Hydrolysereaktion gebildet.

Industrielle Produktionsverfahren

Die industrielle Produktion von Imidacloprid-Harnstoff folgt ähnlichen Prinzipien, jedoch in größerem Maßstab. Der Prozess umfasst:

- Großtechnische Hydrolyse von Imidacloprid unter Verwendung von industriellen Reaktoren.

- Kontinuierliche Überwachung der Reaktionsbedingungen, um eine optimale Ausbeute zu gewährleisten.

- Reinigung des resultierenden Imidacloprid-Harnstoffs durch Filtrations- und Kristallisationstechniken .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Imidacloprid-Harnstoff hat mehrere wissenschaftliche Forschungsanwendungen:

Wirkmechanismus

Imidacloprid-Harnstoff übt seine Wirkung aus, indem es in das Nervensystem von Insekten eingreift. Es bindet an nikotinische Acetylcholinrezeptoren und verhindert so die normale Übertragung von Nervenimpulsen. Dies führt zur Lähmung und zum späteren Tod des Insekts. Zu den molekularen Zielen gehören die nikotinischen Acetylcholinrezeptoren, und die beteiligten Pfade hängen hauptsächlich mit der neuronalen Übertragung zusammen.

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Insecticide Properties

The primary application of 1-[(6-Chloropyridin-3-YL)methyl]imidazolidin-2-one is as a metabolite of imidacloprid, which is widely used in agriculture as an insecticide. It exhibits neurotoxic effects on insects by acting as an agonist at acetylcholine receptors, mimicking neurotransmitter actions and leading to paralysis and death in target pest species . This mechanism underpins its effectiveness against various agricultural pests, particularly sucking insects like aphids and whiteflies.

Crop Protection Strategies

Due to its effectiveness, this compound is integral to crop protection strategies aimed at managing pest populations while minimizing damage to crops. Its role as a breakdown product of imidacloprid raises concerns regarding the persistence of its biological activity in the environment, which can influence pest resistance management practices.

Environmental Fate and Behavior

Persistence Studies

Research has focused on the environmental fate of 1-[(6-Chloropyridin-3-YL)methyl]imidazolidin-2-one, particularly its persistence and transformation pathways in soil and water environments. Studies indicate that this compound can persist in various environmental matrices, raising potential ecological risks associated with imidacloprid use . Understanding its degradation pathways is crucial for assessing the long-term impacts of neonicotinoids on ecosystems.

Toxicological Research

Toxicological studies have explored the effects of 1-[(6-Chloropyridin-3-YL)methyl]imidazolidin-2-one on non-target organisms. In vitro studies suggest that it may exhibit insecticidal activity similar to imidacloprid; however, further research is necessary to confirm its potency and evaluate potential risks to beneficial insects and other non-target species . The acute and chronic toxicity profiles of this compound are essential for understanding its safety in agricultural applications.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds highlights the unique properties of 1-[(6-Chloropyridin-3-YL)methyl]imidazolidin-2-one. Below is a table summarizing notable compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Imidacloprid | Contains a nitro group | Broad-spectrum insecticide with high efficacy |

| Nitenpyram | Similar pyridine structure | Rapid action against fleas; lower mammalian toxicity |

| Acetamiprid | Contains an acetamido group | Effective against aphids; less persistent in the environment |

This comparison emphasizes how the structural arrangement of 1-[(6-Chloropyridin-3-YL)methyl]imidazolidin-2-one contributes to its unique biological activity and environmental behavior compared to other neonicotinoids.

Case Studies

Several case studies illustrate the implications of using 1-[(6-Chloropyridin-3-YL)methyl]imidazolidin-2-one in agricultural settings:

Case Study 1: Insect Resistance Management

Research conducted on various crops treated with imidacloprid revealed that the presence of metabolites like 1-[(6-Chloropyridin-3-YL)methyl]imidazolidin-2-one may contribute to the development of resistance in pest populations. Monitoring these metabolites helps inform resistance management strategies.

Case Study 2: Environmental Impact Assessment

A study assessing the environmental impact of imidacloprid usage highlighted the persistence of its metabolites, including 1-[(6-Chloropyridin-3-YL)methyl]imidazolidin-2-one, in aquatic environments. This research underscored the need for regulatory assessments regarding the ecological risks posed by neonicotinoids .

Wirkmechanismus

Imidacloprid-urea exerts its effects by interfering with the nervous system of insects. It binds to nicotinic acetylcholine receptors, preventing the normal transmission of nerve impulses. This leads to paralysis and eventual death of the insect . The molecular targets include the nicotinic acetylcholine receptors, and the pathways involved are primarily related to neural transmission .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Imidacloprid: Die Ausgangssubstanz, die als Insektizid weit verbreitet ist.

5-Hydroxy-Imidacloprid: Ein weiterer Metabolit von Imidacloprid mit ähnlichen Eigenschaften.

Imidacloprid-Olefin: Ein Abbauprodukt mit insektizider Wirkung.

Einzigartigkeit

Imidacloprid-Harnstoff ist einzigartig in seinem spezifischen Abbauweg und seiner Rolle im Umweltverhalten von Imidacloprid. Im Gegensatz zu seiner Ausgangssubstanz, Imidacloprid, ist Imidacloprid-Harnstoff weniger giftig für Nicht-Zielorganismen, behält aber dennoch einige insektizide Eigenschaften .

Biologische Aktivität

1-[(6-Chloropyridin-3-YL)methyl]imidazolidin-2-one is a chemical compound that has garnered attention due to its biological activities, particularly as a metabolite of the widely used insecticide imidacloprid. This compound exhibits various mechanisms of action, influencing both pest control and potential effects on non-target organisms, including humans and wildlife.

Chemical Structure and Properties

The chemical structure of 1-[(6-Chloropyridin-3-YL)methyl]imidazolidin-2-one can be summarized as follows:

- Molecular Formula : C9H10ClN3O

- Molar Mass : 255.66 g/mol

- IUPAC Name : 1-[(6-Chloropyridin-3-YL)methyl]imidazolidin-2-one

1-[(6-Chloropyridin-3-YL)methyl]imidazolidin-2-one acts primarily as an antagonist on the synaptic nicotinic acetylcholine receptors (nAChRs) in insects. This mechanism is similar to that of imidacloprid, leading to overstimulation and eventual paralysis of the insect nervous system. The compound's chlorinated pyridine moiety enhances its binding affinity to these receptors, contributing to its insecticidal properties .

Insecticidal Effects

Research indicates that 1-[(6-Chloropyridin-3-YL)methyl]imidazolidin-2-one exhibits potent insecticidal activity against various pest species. The efficacy of this compound has been demonstrated in several studies, highlighting its potential for agricultural applications:

Toxicological Studies

While effective against pests, the biological activity of 1-[(6-Chloropyridin-3-YL)methyl]imidazolidin-2-one raises concerns regarding its toxicity to non-target organisms. Studies have shown varying degrees of toxicity in mammals and aquatic organisms:

Case Studies

- Case Study on Aquatic Toxicity : A study investigated the effects of 1-[(6-Chloropyridin-3-YL)methyl]imidazolidin-2-one on aquatic invertebrates, revealing significant impacts on reproduction and survival rates at concentrations commonly found in agricultural runoff .

- Human Health Risk Assessment : Research assessing the compound's potential human health risks indicated low acute toxicity; however, chronic exposure could lead to neurotoxic effects due to its mechanism of action on nAChRs .

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic methods are employed to characterize 1-[(6-Chloropyridin-3-YL)methyl]imidazolidin-2-one?

- Methodological Answer : X-ray crystallography is the primary technique for structural elucidation. The compound crystallizes in a triclinic system (space group P1) with unit cell parameters a = 5.9864 Å, b = 7.4724 Å, c = 11.0235 Å, and angles α = 83.103°, β = 80.040°, γ = 80.020°. Data collection uses an Oxford Diffraction Xcalibur Sapphire3 diffractometer with Mo Kα radiation (λ = 0.71073 Å). Structure solution is performed via SHELXS97, followed by refinement using SHELXL96. Hydrogen atoms are treated with a mix of constrained (riding model) and independent refinement, achieving R1 = 0.068 and wR2 = 0.207. Key hydrogen bonds (e.g., N11—H11···O12, 2.924 Å) stabilize the crystal lattice .

Q. How is the synthetic route for this compound optimized using statistical experimental design?

- Methodological Answer : Design of Experiments (DoE) methodologies, such as factorial designs or response surface modeling, minimize trial-and-error approaches. For example, variables like temperature, solvent polarity, and catalyst loading are systematically varied to identify optimal yield conditions. Central Composite Design (CCD) can map non-linear relationships, while ANOVA validates parameter significance. This approach reduces the number of experiments by 30–50% while maximizing data robustness .

Advanced Research Questions

Q. How do intermolecular interactions in the crystal lattice influence the compound’s stability and reactivity?

- Methodological Answer : Hydrogen bonding (e.g., N11—H11···O12, D···A = 2.924 Å) and π-π stacking between pyridine and imidazolidinone rings contribute to lattice stability. Hirshfeld surface analysis quantifies interaction contributions (e.g., H···Cl contacts account for 8–12% of surface contacts). Thermal stability is assessed via differential scanning calorimetry (DSC), correlating melting points (observed at 293 K in crystallography) with bond dissociation energies. These interactions also influence solubility and bioavailability .

Q. What computational strategies resolve discrepancies between crystallographic data and quantum mechanical (QM) predictions for molecular geometry?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) optimize the gas-phase geometry, which is compared to X-ray data. Discrepancies in bond lengths (e.g., C—N in imidazolidinone: 1.35 Å experimental vs. 1.38 Å DFT) arise from crystal packing effects. Polarizable Continuum Models (PCM) simulate solvent effects, reducing RMSD between computed and experimental structures to <0.02 Å. Van der Waals corrections refine non-covalent interaction modeling .

Q. How can reaction path search algorithms predict novel derivatives or degradation pathways?

- Methodological Answer : Transition state theory combined with QM/MM simulations identifies plausible reaction pathways. For example, IRC (Intrinsic Reaction Coordinate) analysis predicts chloropyridine ring substitution sites. Machine learning models (e.g., neural networks) trained on crystallographic datasets prioritize synthetic targets with high lattice stability (e.g., derivatives with halogen substitutions at C6). Reaction barriers (<20 kcal/mol) indicate feasible pathways under mild conditions .

Data Contradiction Analysis

Q. How are conflicting NMR and X-ray data reconciled for dynamic molecular conformations?

- Methodological Answer : Dynamic NMR (DNMR) at variable temperatures (e.g., 298–400 K) detects conformational exchange. For instance, imidazolidinone ring puckering may show averaged signals in NMR but fixed geometry in X-ray. Overhauser Effect Spectroscopy (NOESY) cross-peaks validate interproton distances against crystallographic models. Molecular dynamics (MD) simulations (1–10 ns trajectories) quantify flexibility, resolving discrepancies between static (X-ray) and dynamic (NMR) data .

Methodological Tables

Table 1 : Key Crystallographic Parameters for 1-[(6-Chloropyridin-3-YL)methyl]imidazolidin-2-one

| Parameter | Value |

|---|---|

| Space group | P1 |

| a, b, c (Å) | 5.9864, 7.4724, 11.0235 |

| α, β, γ (°) | 83.103, 80.040, 80.020 |

| V (ų) | 476.26 |

| R1/wR2 | 0.068/0.205 |

| Hydrogen bonding (Å) | N11—H11···O12: 2.924 |

Table 2 : Experimental Design Workflow for Synthesis Optimization

| Step | Method | Purpose |

|---|---|---|

| 1 | Full Factorial Design | Screen variables (e.g., pH, temp) |

| 2 | Central Composite Design | Model non-linear response surfaces |

| 3 | ANOVA | Identify significant factors |

| 4 | Response Surface Methodology | Predict optimal conditions |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.